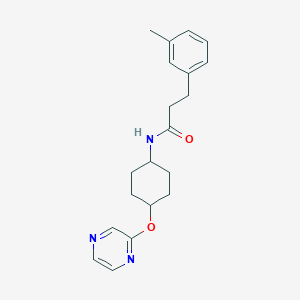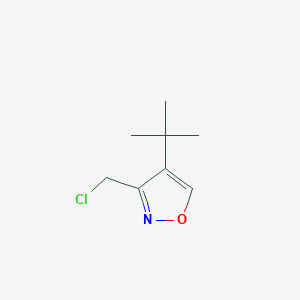
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-3-(m-tolyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)-3-(m-tolyl)propanamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and biological research. This compound is characterized by a cyclohexyl group bonded to a pyrazine ring via an oxygen atom, and a propanamide moiety attached to a tolyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)-3-(m-tolyl)propanamide typically involves the following steps:
Formation of the pyrazine ether: : The reaction between pyrazine-2-ol and a cyclohexyl halide in the presence of a base such as potassium carbonate leads to the formation of pyrazin-2-yloxycyclohexane.
Formation of the propanamide linkage: : This step involves the reaction of pyrazin-2-yloxycyclohexane with 3-(m-tolyl)propanoic acid in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the desired propanamide.
Industrial Production Methods
In an industrial setting, the production of this compound could utilize continuous flow reactors to streamline and scale up these reactions, ensuring higher yields and consistent product quality. Precise control of reaction conditions like temperature, solvent choice, and reactant concentration is essential to optimize the yield and purity.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
Oxidation: : This compound can undergo oxidative transformations, particularly at the tolyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: : Reduction of the pyrazine ring can lead to various pyrazine derivatives, which could significantly alter the biological activity.
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the pyrazine ring, introducing new functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and others.
Reduction: : Reducing agents like sodium borohydride or hydrogen with a palladium catalyst can be employed.
Substitution: : Nucleophiles like amines or alcohols can be used under suitable conditions, often involving a catalyst or base.
Major Products Formed
The primary products formed from these reactions include various derivatives of the original structure, modified at the pyrazine ring, the cyclohexyl group, or the tolyl group. For example, oxidation of the tolyl group yields carboxylic acids, while substitution at the pyrazine ring introduces new functional groups that could significantly alter its properties.
Aplicaciones Científicas De Investigación
N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)-3-(m-tolyl)propanamide has broad applications in scientific research:
Chemistry: : It serves as an intermediate in the synthesis of more complex molecules.
Biology: : Used in biochemical assays to study enzyme interactions and inhibition.
Medicine: : Investigated for potential therapeutic effects due to its structural properties. Could serve as a lead compound in drug development.
Industry: : Utilized in the creation of specialty chemicals and materials with specific desired properties.
Mecanismo De Acción
The compound's mechanism of action involves its interaction with molecular targets such as enzymes or receptors. Its structure allows it to fit into active sites of certain enzymes, potentially inhibiting their activity. This could alter signaling pathways and biological processes, making it a valuable tool in understanding biochemical pathways and designing new therapeutics.
Comparación Con Compuestos Similares
Similar Compounds
N-((1S,4S)-4-(pyrazin-2-yloxy)cyclohexyl)-3-(p-tolyl)propanamide: : Similar structure but different stereochemistry.
N-((1R,4R)-4-(pyridin-2-yloxy)cyclohexyl)-3-(m-tolyl)propanamide: : Pyrazine ring replaced with pyridine.
Uniqueness
The unique combination of the cyclohexyl group with the pyrazine ring and propanamide linkage gives N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)-3-(m-tolyl)propanamide distinct physicochemical properties and biological activities. This sets it apart from other similar compounds, making it valuable in specialized research and industrial applications.
This compound continues to be a subject of interest due to its versatile applications and potential for new discoveries in chemistry, biology, and medicine.
Propiedades
IUPAC Name |
3-(3-methylphenyl)-N-(4-pyrazin-2-yloxycyclohexyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-15-3-2-4-16(13-15)5-10-19(24)23-17-6-8-18(9-7-17)25-20-14-21-11-12-22-20/h2-4,11-14,17-18H,5-10H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKBFVVTXOHIND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)NC2CCC(CC2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(propan-2-yl)phenyl]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2972059.png)
![4-(((1-(Benzo[d]thiazole-6-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile](/img/structure/B2972060.png)

![1-(3,5-Dimethylphenyl)-3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one](/img/structure/B2972063.png)


![N-(5-chloro-2-methylphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2972068.png)


![(2E)-3-{5-[(tert-butoxy)carbonyl]furan-2-yl}prop-2-enoic acid](/img/structure/B2972076.png)
![(Z)-methyl 2-(2-((3-phenoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2972077.png)

